REACTION_CXSMILES
|
[CH3:1][O:2][CH2:3][CH2:4][NH2:5].C([O-])([O-])=O.[K+].[K+].Br[CH2:13][CH:14]([O:17][CH3:18])[O:15][CH3:16]>CN(C=O)C.C(OCC)(=O)C>[CH3:16][O:15][CH:14]([O:17][CH3:18])[CH2:13][NH:5][CH2:4][CH2:3][O:2][CH3:1] |f:1.2.3|
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
COCCN
|
Name
|
|
Quantity
|
276 mg
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
236 mg
|
Type
|
reactant
|
Smiles
|
BrCC(OC)OC
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 80° C. for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooled to room temperature
|
Type
|
WASH
|
Details
|
washed with water and brine
|
Type
|
CONCENTRATION
|
Details
|
The organic layer was concentrated
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(CNCCOC)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 91% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |